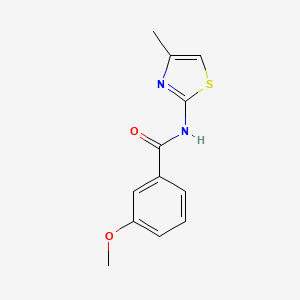

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

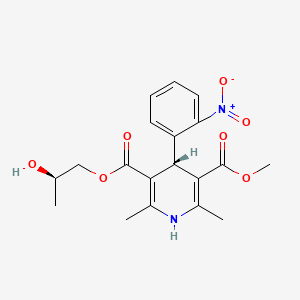

3-Methoxy-N-(4-Methylthiazol-2-yl)benzamid ist eine Verbindung, die zur Klasse der Benzamide gehört, organische Verbindungen mit einer Carboxamidosubstituent, die an einen Benzolring gebunden ist. Der Thiazolring, ein fünfgliedriger Ring mit drei Kohlenstoffatomen, einem Schwefelatom und einem Stickstoffatom, ist ein wesentlicher Strukturbestandteil dieser Verbindung. Thiazolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, antimykotische, entzündungshemmende und Antitumor-Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methoxy-N-(4-Methylthiazol-2-yl)benzamid umfasst typischerweise die Reaktion von 3-Methoxybenzoesäure mit 4-Methylthiazol-2-amin. Die Reaktion wird in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Die Reaktionsmischung wird mehrere Stunden bei Raumtemperatur gerührt, gefolgt von einer Reinigung durch Umkristallisation oder Säulenchromatographie .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Methoxy-N-(4-Methylthiazol-2-yl)benzamid kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich kann die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, die Skalierbarkeit der Synthese weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methoxy-N-(4-Methylthiazol-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

Reduktion: Die Carbonylgruppe in der Benzamideinheit kann reduziert werden, um ein Amin zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) unter wasserfreien Bedingungen.

Substitution: Elektrophile wie Halogene (z. B. Brom, Chlor) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 3-Hydroxy-N-(4-Methylthiazol-2-yl)benzamid.

Reduktion: Bildung von 3-Methoxy-N-(4-Methylthiazol-2-yl)benzylamin.

Substitution: Bildung verschiedener substituierter Benzamide, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-N-(4-Methylthiazol-2-yl)benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf seine möglichen antimikrobiellen und antimykotischen Eigenschaften.

Medizin: Erforscht auf seine entzündungshemmenden und Antitumor-Aktivitäten, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Industrie: Wird bei der Produktion von Farbstoffen, Bioziden und chemischen Reaktionsbeschleunigern eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-Methoxy-N-(4-Methylthiazol-2-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Thiazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Zum Beispiel kann er die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder mikrobiellem Wachstum beteiligt sind, was zu seinen entzündungshemmenden und antimikrobiellen Wirkungen führt. Die Benzamideinheit kann auch mit DNA oder Proteinen interagieren, was zu ihren Antitumor-Eigenschaften beiträgt .

Wirkmechanismus

The mechanism of action of 3-methoxy-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory and antimicrobial effects. The benzamide moiety can also interact with DNA or proteins, contributing to its antitumor properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(5-Acetyl-4-methylthiazol-2-yl)benzamid: Ähnliche Struktur mit einer Acetylgruppe anstelle einer Methoxygruppe.

3-Methoxybenzamid: Fehlt der Thiazolring, aber es hat den gleichen Benzamidkern.

4-Methylthiazol-2-yl)benzamid: Fehlt die Methoxygruppe, aber es hat die gleiche Thiazol-Benzamid-Struktur.

Einzigartigkeit

3-Methoxy-N-(4-Methylthiazol-2-yl)benzamid ist durch das Vorhandensein sowohl der Methoxygruppe als auch des Thiazolrings einzigartig. Die Methoxygruppe erhöht seine Löslichkeit und Reaktivität, während der Thiazolring zu seinen vielfältigen biologischen Aktivitäten beiträgt.

Eigenschaften

CAS-Nummer |

477516-34-0 |

|---|---|

Molekularformel |

C12H12N2O2S |

Molekulargewicht |

248.30 g/mol |

IUPAC-Name |

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15) |

InChI-Schlüssel |

PAGPVSQZNPBQLP-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |

Kanonische SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Phenylmethylthio)methyl]imidazo[2,1-b]thiazole](/img/structure/B1225552.png)

![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester](/img/structure/B1225553.png)

![1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea](/img/structure/B1225554.png)

![2-[[2-(5-Methyl-2-thiophenyl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1225557.png)

![methyl 5-chloro-2-methoxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B1225559.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B1225563.png)

![1-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]ethanone](/img/structure/B1225570.png)

![1-[1-(Phenylmethyl)-4-piperidinyl]-3-(2,4,4-trimethylpentan-2-yl)thiourea](/img/structure/B1225571.png)

![(2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5S,5aR,7S,9aR,11R)-7,11-dihydroxy-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1225574.png)